molecular formula C16H18N2O3 B6368977 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% CAS No. 1261946-03-5

3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368977
CAS RN: 1261946-03-5
M. Wt: 286.33 g/mol
InChI Key: UZPKGKUTZCIYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)-2-hydroxypyridine (3-BOC-APH) is an organic compound with a chemical formula of C10H13NO3. It is a derivative of the aromatic aminophenol, which is an important building block used in organic synthesis. 3-BOC-APH is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments.

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood, but it is believed to involve the formation of a covalent bond between the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the target molecule. This covalent bond is then broken down, resulting in the release of the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the formation of a new molecule.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In vivo studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can reduce inflammation and pain in animals. 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to have anti-cancer activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, its high purity (95%), and its high reactivity. The main limitation of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments is its low solubility in water, which can limit its use in aqueous reactions.

Future Directions

Future research on 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on improving the solubility of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in water, as well as developing new synthetic methods for its synthesis. Finally, further research should focus on exploring the potential applications of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in drug development, as well as in other areas of scientific research.

Synthesis Methods

3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is synthesized using a reaction between 3-aminophenol and 3-bromo-2-hydroxypropionic acid. This reaction is carried out in the presence of a base, such as NaOH, KOH, or Na2CO3, and in the presence of a solvent, such as DMF, DMSO, or THF. The reaction is usually carried out at a temperature of 50-100°C.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a precursor to synthesize a variety of drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In biochemical and physiological studies, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the structure and function of enzymes, hormones, and other molecules. In lab experiments, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a reagent to synthesize a variety of compounds, such as dyes, pigments, and pharmaceuticals.

properties

IUPAC Name

tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKGKUTZCIYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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